

# Structural Elucidation of 2-Nitro-4-(trifluoromethyl)phenol: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

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A definitive guide to the structural confirmation of **2-Nitro-4-(trifluoromethyl)phenol** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.

The precise structural confirmation of synthetic compounds is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **2-Nitro-4-(trifluoromethyl)phenol**, a substituted aromatic compound of interest in various chemical and pharmaceutical applications. By comparing its spectral data with those of related analogues—2-nitrophenol, 4-(trifluoromethyl)phenol, and 4-chloro-2-nitrophenol—we can definitively assign the substitution pattern and understand the electronic effects of the nitro and trifluoromethyl groups on the phenyl ring.

## Comparative Analysis of $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Nitro-4-(trifluoromethyl)phenol** in deuterated chloroform ( $\text{CDCl}_3$ ) is characterized by three distinct signals in the aromatic region and a broad singlet for the phenolic proton. The substitution pattern and the electronic nature of the substituents significantly influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: <sup>1</sup>H NMR Data Comparison

Compound	Solvent	H-3 (ppm, mult., J Hz)	H-5 (ppm, mult., J Hz)	H-6 (ppm, mult., J Hz)	OH (ppm, mult.)
2-Nitro-4-(trifluoromethyl)phenol	CDCl <sub>3</sub>	8.55 (d, J=2.1)	7.85 (dd, J=9.0, 2.1)	7.35 (d, J=9.0)	10.8 (br s)
2-Nitrophenol[1]	CDCl <sub>3</sub>	8.10 (dd)	7.58 (dt)	7.15 (ddd)	10.58 (s)
4-(Trifluoromethyl)phenol	CDCl <sub>3</sub>	6.95 (d)	7.53 (d)	6.95 (d)	10.29 (s)
4-Chloro-2-nitrophenol	CDCl <sub>3</sub>	8.05 (d, J=2.7)	7.55 (dd, J=9.0, 2.7)	7.18 (d, J=9.0)	-

Data for 4-(Trifluoromethyl)phenol and 4-Chloro-2-nitrophenol are compiled from publicly available spectral databases.

The downfield shift of H-3 in **2-Nitro-4-(trifluoromethyl)phenol** to 8.55 ppm is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group. The ortho-coupling constant between H-5 and H-6 (J=9.0 Hz) is typical for adjacent aromatic protons, while the smaller meta-coupling between H-3 and H-5 (J=2.1 Hz) confirms their relative positions.

## Comparative Analysis of <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides further confirmation of the substitution pattern and the electronic environment of each carbon atom in the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet for the carbon it is attached to (C-4) and the trifluoromethyl carbon itself, due to C-F coupling.

Table 2: <sup>13</sup>C NMR Data Comparison

Compound	Solvent	C-1 (ppm)	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	CF <sub>3</sub> (ppm, q, J Hz)
2-Nitro-4-(trifluoromethyl)phenol	CDCl <sub>3</sub>	155.1	132.9	126.3	125.9 (q, J=3.8)	122.9	118.9	122.5 (q, J=272)
2-Nitrophenol	CDCl <sub>3</sub>	155.1	133.8	125.8	119.8	136.9	120.5	-
4-(Trifluoromethyl)phenol	CDCl <sub>3</sub>	159.1	115.9	127.3	124.6 (q)	127.3	115.9	124.3 (q, J=272)
4-Chloro-2-nitrophenol	CDCl <sub>3</sub>	154.5	133.9	126.0	129.5	128.8	121.2	-

Data for 2-Nitrophenol, 4-(Trifluoromethyl)phenol, and 4-Chloro-2-nitrophenol are compiled from publicly available spectral databases.

The quartet observed for C-4 in **2-Nitro-4-(trifluoromethyl)phenol** at 125.9 ppm with a small coupling constant (J=3.8 Hz) is indicative of a three-bond coupling to the fluorine atoms of the CF<sub>3</sub> group. The CF<sub>3</sub> carbon itself appears as a quartet at 122.5 ppm with a large one-bond C-F coupling constant of 272 Hz.

## Experimental Protocol

Sample Preparation: A sample of approximately 10-20 mg of **2-Nitro-4-(trifluoromethyl)phenol** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

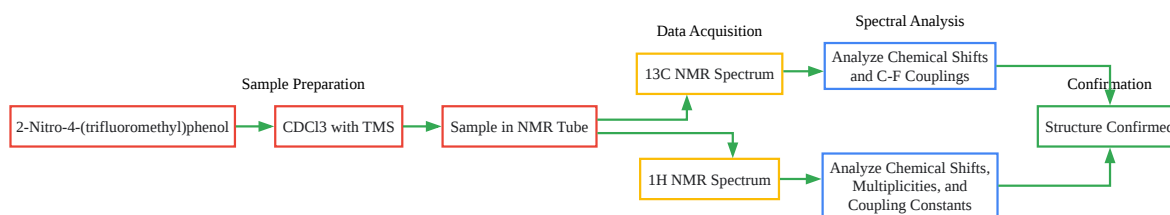
NMR Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.

- $^1\text{H}$  NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2-Nitro-4-(trifluoromethyl)phenol** using the acquired NMR data.



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Workflow for Structural Confirmation.

## Conclusion

The comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, in conjunction with a comparative study of structurally related compounds, provides unequivocal evidence for the structure of **2-Nitro-4-(trifluoromethyl)phenol**. The distinct chemical shifts, multiplicities, and coupling constants observed are all consistent with the assigned substitution pattern and the known electronic effects of the nitro and trifluoromethyl functional groups. This guide serves as a valuable resource for researchers and professionals in the field, demonstrating a systematic approach to structural elucidation using modern NMR techniques.

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## References

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